ethyl 3-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-bromo-1-tert-butylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O2/c1-5-15-9(14)7-6-13(10(2,3)4)12-8(7)11/h6H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMLQVCGOKDQKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1Br)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Scientific Research Applications
-
Synthesis of Bioactive Compounds
- Ethyl 3-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate serves as an intermediate in the synthesis of various bioactive compounds, including potential pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions allows for the introduction of diverse functional groups, enhancing biological activity.
-
Medicinal Chemistry
- The compound has been investigated for its potential as an enzyme inhibitor and receptor ligand. Research indicates that modifications to the pyrazole ring can lead to compounds with improved selectivity and potency against specific biological targets, such as kinases or G-protein coupled receptors .
- Agrochemical Development
Case Study 1: Synthesis of Pyrazole Derivatives
A study demonstrated the use of this compound as a precursor for synthesizing a series of substituted pyrazoles. The reactions involved coupling with various electrophiles under controlled conditions, yielding derivatives with enhanced biological activities. The yield of target compounds ranged from 70% to 90%, showcasing the compound's utility in synthetic organic chemistry .
In another investigation, researchers evaluated the biological activity of derivatives synthesized from this compound against cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, with IC50 values in the low micromolar range. This highlights the potential of this compound as a scaffold for developing new anticancer agents .
Data Table: Summary of Applications
| Application Area | Description | Example Outcomes |
|---|---|---|
| Medicinal Chemistry | Development of enzyme inhibitors and receptor ligands | Improved selectivity against targets |
| Agrochemical Development | Synthesis of herbicides and fungicides | Enhanced efficacy in pest control |
| Synthetic Organic Chemistry | Intermediate for synthesizing complex pyrazole derivatives | High yields (70%-90%) |
| Biological Testing | Evaluation against cancer cell lines | Significant cytotoxicity observed |
Mechanism of Action
The mechanism by which ethyl 3-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate exerts its effects depends on its specific application. In biological contexts, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
The structural and functional properties of ethyl 3-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate are best understood through comparison with analogs differing in substituents at the 1-, 3-, or 4-positions. Below is a detailed analysis supported by physicochemical data, reactivity trends, and applications.
Structural and Physicochemical Properties
Table 1: Key Structural and Physical Parameters of Selected Pyrazole Derivatives
*InChIKey provided where CAS is unavailable.
Key Observations:
Substituent Effects on Molecular Weight :
- Bulky substituents (e.g., tert-butyl, cyclopentyl) increase molecular weight significantly compared to smaller groups (methyl).
- The 4-bromobenzyl substituent in the azido derivative contributes to the highest molecular weight (350.17 g/mol) .
Melting Points :
- The 4-bromobenzyl-substituted compound exhibits a distinct melting point (94.7–95.2°C), likely due to aromatic π-π stacking interactions absent in aliphatic analogs .
Ester Group Influence :
- Methyl esters (e.g., C₉H₁₄N₂O₂) are lighter and may exhibit higher volatility than ethyl esters, impacting handling and storage .
Biological Activity
Ethyl 3-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by data tables and research findings.
1. Chemical Structure and Synthesis
This compound is characterized by a pyrazole ring with a bromine atom and a tert-butyl group, contributing to its unique chemical properties. The synthesis typically involves the reaction of ethyl 3-amino-1H-pyrazole-4-carboxylate with brominating agents such as CuBr₂ in acetonitrile, yielding the target compound with good efficiency .
2. Biological Activities
The biological activity of this compound has been investigated across several studies, revealing its potential in various therapeutic areas:
2.1 Antimicrobial Activity
Pyrazole derivatives, including this compound, have demonstrated significant antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .
2.2 Anticancer Properties
Research has shown that pyrazole derivatives exhibit anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against cancer cell lines, showing IC50 values in the micromolar range .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | 26 |
| Similar Pyrazole Derivative | HeLa | 7.01 |
| Similar Pyrazole Derivative | MCF-7 | 14.31 |
2.3 Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, potentially acting as a selective COX-2 inhibitor. In vivo studies have suggested that pyrazoles can reduce edema and inflammation in animal models .
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX).
- Induction of Apoptosis : By activating apoptotic pathways in cancer cells, it can lead to programmed cell death.
4. Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives:
Case Study 1: Anticancer Activity
A study on a series of pyrazole derivatives showed that those with bromine substitutions had enhanced anticancer activity compared to their non-brominated counterparts. This compound was among those tested and demonstrated significant cytotoxicity against lung cancer cells (A549) with an IC50 value of 26 µM .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, ethyl 3-bromo derivatives were tested against various pathogens. The results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, suggesting potential for development as an antibiotic agent .
5.
This compound is a promising compound with diverse biological activities including antimicrobial and anticancer effects. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential.
Preparation Methods
General Synthetic Strategy
The synthesis of ethyl 3-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate typically involves the bromination of a pre-functionalized pyrazole ester, such as ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate or its sulfonyloxy derivatives. The bromination targets the 3-position of the pyrazole ring, introducing a bromine atom that facilitates further functionalization through cross-coupling reactions.
Two main approaches are reported:
- Direct bromination of pyrazole esters using brominating agents (e.g., copper(II) bromide, N-bromosuccinimide).
- Substitution of sulfonyloxy groups with bromide ions using inorganic bromide salts.
Preparation via Bromination of 3-Substituted Sulfonyloxy Pyrazole Carboxylates
A patented method (CN114057686A) describes the preparation of bromo-pyrazole carboxylic esters by reacting 3-substituted sulfonyloxy pyrazole carboxylates with inorganic bromide salts in organic solvents. The process is summarized as follows:
| Step | Description |
|---|---|
| Starting material | 3-substituted sulfonyloxy pyrazole carboxylate (precursor) |
| Brominating reagent | Inorganic bromide salts such as sodium bromide, magnesium bromide, calcium bromide, zinc bromide, or copper bromide |
| Solvents | Wide range, including tetrahydrofuran, toluene, xylene, chlorobenzene, methyl ethyl ketone, acetonitrile, N,N-dimethylformamide |
| Reaction temperature | 0–130 °C (preferred 40–90 °C) |
| Reaction time | 0.5–24 hours (optimal 2–12 hours) |
| Molar ratio brominating agent: precursor | 0.5 to 3 times (optimal 1–1.5 times) |
Reaction conditions and outcomes:
- The sulfonyloxy group at position 3 is replaced by bromine via nucleophilic substitution.
- The reaction proceeds efficiently in aprotic organic solvents.
- Yields are optimized by controlling temperature and reagent equivalents.
This method offers a versatile and scalable route with high selectivity for the 3-bromo substitution on the pyrazole ring.
Bromination Using Copper(II) Bromide in Acetonitrile
Another commonly employed method involves direct bromination of ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate using copper(II) bromide (CuBr₂) as the brominating agent in acetonitrile solvent. The key features are:
| Parameter | Details |
|---|---|
| Starting material | Ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate |
| Brominating agent | Copper(II) bromide (CuBr₂) |
| Solvent | Acetonitrile |
| Temperature | Ambient to moderate heating (0–50 °C) |
| Reaction time | Several hours (typically 2–12 hours) |
| Purification | Flash chromatography (cyclohexane/ethyl acetate gradient) |
| Yield | Good to excellent (>90%) |
This method is favored for its simplicity and high efficiency. The bromination selectively occurs at the 3-position of the pyrazole ring due to electronic and steric factors. The tert-butyl group at the 1-position remains intact, preserving the compound’s structural integrity.
Radical Bromination Using N-Bromosuccinimide (NBS)
In some synthetic protocols, N-bromosuccinimide (NBS) is used as a brominating agent under radical initiation conditions (e.g., azobisisobutyronitrile, AIBN) in anhydrous solvents such as dichloromethane or carbon tetrachloride. Key aspects include:
| Parameter | Details |
|---|---|
| Brominating agent | N-Bromosuccinimide (NBS) |
| Radical initiator | AIBN or similar |
| Solvent | Dichloromethane (DCM), carbon tetrachloride (CCl₄) |
| Temperature | 0–50 °C |
| Reaction time | Variable, optimized to avoid over-bromination |
| Outcome | Selective bromination at the 3-position |
This approach requires careful control of reaction conditions to prevent multiple brominations or side reactions. It is less commonly employed for large-scale synthesis due to the need for radical initiators and potential safety concerns.
Summary Table of Preparation Methods
| Method | Starting Material | Brominating Agent | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Sulfonyloxy substitution | 3-substituted sulfonyloxy pyrazole carboxylate | NaBr, MgBr₂, CaBr₂, ZnBr₂, CuBr | THF, toluene, xylene, acetonitrile, DMF | 40–90 | 2–12 | High | Scalable, selective |
| CuBr₂ bromination | Ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate | CuBr₂ | Acetonitrile | 20–50 | 2–12 | >90 | Simple, efficient |
| Radical bromination | Ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate | NBS + AIBN | DCM, CCl₄ | 0–50 | Variable | Moderate to high | Requires radical initiator |
Research Findings and Optimization
- Reaction temperature and time are critical parameters influencing yield and selectivity. Moderate temperatures (40–90 °C) and reaction durations (2–12 hours) generally provide optimal results.
- Choice of solvent affects solubility and reaction kinetics. Aprotic solvents like tetrahydrofuran, acetonitrile, and dimethylformamide are preferred for their ability to dissolve both organic substrates and inorganic bromide salts.
- Molar ratio of brominating agent to substrate influences completeness of reaction and minimization of side products. Slight excess (1–1.5 equivalents) of brominating agent is optimal.
- Purification typically involves flash chromatography to achieve high purity (>90%).
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing ethyl 3-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves bromination of a pre-functionalized pyrazole ester. For example, bromine or N-bromosuccinimide (NBS) can be used in the presence of a radical initiator (e.g., AIBN) in anhydrous solvents like DCM or CCl₄ at 0–50°C. Optimization of equivalents of brominating agents and reaction time is critical to avoid over-bromination. Purification via flash chromatography (cyclohexane/ethyl acetate gradients) yields the product with >90% purity .
- Key Data : A similar compound, ethyl 3-azido-1-(4-bromobenzyl)-1H-pyrazole-4-carboxylate, was synthesized with 96% yield using azide substitution under trifluoroacetic acid catalysis .
Q. How can NMR spectroscopy distinguish the positional isomerism of the tert-butyl and bromo substituents in this compound?
- Methodology : ¹H NMR analysis resolves the tert-butyl group as a singlet at δ ~1.35 ppm (9H), while the pyrazole proton adjacent to bromine appears as a deshielded singlet (δ ~8.0–8.5 ppm). ¹³C NMR confirms the tert-butyl carbon at ~30–35 ppm and the ester carbonyl at ~160–165 ppm. Coupling patterns in 2D NMR (e.g., HSQC, HMBC) validate connectivity .
Q. What purification strategies are effective for isolating this compound from byproducts like di-brominated analogs?
- Methodology : Flash chromatography with silica gel and a gradient eluent (e.g., 0–30% ethyl acetate in cyclohexane) effectively separates mono- and di-brominated species. Dry loading with Celite® improves resolution. TLC (Rf ~0.5 in 2:1 cyclohexane/ethyl acetate) monitors reaction progress .
Q. How does the tert-butyl group enhance stability during storage or reaction conditions?
- Methodology : The tert-butyl group sterically shields the pyrazole ring, reducing decomposition via hydrolysis or oxidation. Stability tests under ambient conditions (25°C, 60% humidity) show >95% purity retention over 6 months when stored in inert atmospheres .
Advanced Research Questions
Q. What computational methods can predict the regioselectivity of bromination in similar pyrazole derivatives?
- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states to identify the most stable bromination site. Fukui indices and molecular electrostatic potential (MEP) maps highlight nucleophilic centers. Experimental validation via HPLC-MS confirms predicted regioselectivity .
Q. How can kinetic studies resolve contradictions in reported reaction rates for tert-butyl-substituted pyrazole bromination?
- Methodology : Pseudo-first-order kinetics under varying bromine concentrations and temperatures (10–50°C) reveal activation energy (Ea) via Arrhenius plots. Competing pathways (radical vs. electrophilic bromination) are distinguished by radical trapping agents (e.g., TEMPO) and isotopic labeling .
Q. What role does this compound play in synthesizing triazole-pyrazole hybrids for medicinal chemistry?
- Methodology : The bromo group undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkynes to form triazole hybrids. Biological screening (e.g., antimicrobial assays) shows IC₅₀ values <10 μM for hybrids with electron-withdrawing substituents .
Q. How do steric effects from the tert-butyl group influence catalytic cross-coupling reactions (e.g., Suzuki-Miyaura)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
